N-[2,5-dimethoxy-4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]benzamide
Overview
Description
N-[2,5-dimethoxy-4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]benzamide, also known as 25B-NBOMe, is a synthetic compound that belongs to the family of phenethylamines. It is a potent psychedelic drug that has gained popularity in recent years due to its ability to induce intense hallucinations and altered states of consciousness. The chemical structure of 25B-NBOMe is similar to that of other psychoactive compounds such as LSD and mescaline, but it has a unique pharmacological profile that sets it apart from other psychedelics.
Mechanism of Action
The mechanism of action of N-[2,5-dimethoxy-4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]benzamide involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways that result in the modulation of neuronal activity in various brain regions. This modulation is responsible for the altered states of consciousness and hallucinations that are characteristic of the psychedelic experience.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and not fully understood. Studies have shown that it can induce changes in brain activity, heart rate, blood pressure, and body temperature. It can also cause changes in mood, perception, and thought processes, leading to altered states of consciousness.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2,5-dimethoxy-4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]benzamide in lab experiments include its potency, selectivity, and reproducibility. It can be used to study the mechanisms of action of psychedelic drugs and their potential therapeutic applications. However, its use is limited by its potential toxicity and the lack of information on its long-term effects.
Future Directions
Future research on N-[2,5-dimethoxy-4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]benzamide should focus on its potential therapeutic applications, such as its use in the treatment of depression, anxiety, and addiction. Studies should also investigate its mechanism of action and the long-term effects of its use. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Scientific Research Applications
N-[2,5-dimethoxy-4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]benzamide has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various mental health disorders. Studies have shown that this compound has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor is also the target of other psychedelic drugs such as LSD and psilocybin, which have been shown to have therapeutic benefits in the treatment of depression, anxiety, and addiction.
properties
IUPAC Name |
N-[2,5-dimethoxy-4-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-16-9-11-18(12-10-16)31-15-23(27)25-19-13-22(30-3)20(14-21(19)29-2)26-24(28)17-7-5-4-6-8-17/h4-14H,15H2,1-3H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEWEFKJUQYOCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2OC)NC(=O)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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